Potency & Selectivity vs. PXS-4728A
Direct potency and selectivity data for SSAO inhibitor-1 are not available in the public domain. As such, a head-to-head comparison is not possible. However, the compound's structural features can be contextualized against the well-characterized clinical candidate PXS-4728A. PXS-4728A exhibits an IC50 of 5 nM against SSAO/VAP-1 and demonstrates >500-fold selectivity over related amine oxidases (MAO-A, MAO-B, DAO) [1]. This selectivity is critical for minimizing off-target effects in inflammation models, as demonstrated by its suppression of lung inflammation and fibrosis in a mouse COPD model [2]. Without analogous data for SSAO inhibitor-1, its utility in assays requiring high selectivity over MAO isoforms cannot be assured.
| Evidence Dimension | SSAO/VAP-1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | PXS-4728A: IC50 = 5 nM (human SSAO/VAP-1) |
| Quantified Difference | Unknown; no comparative data |
| Conditions | Recombinant human SSAO/VAP-1 enzyme assay |
Why This Matters
For studies requiring high SSAO/VAP-1 selectivity over MAO isoforms to avoid confounding off-target effects, the known selectivity profile of PXS-4728A (>500-fold) provides a benchmark that SSAO inhibitor-1 currently lacks.
- [1] Wang, E. Y., et al. (2020). Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities. Nutrients, 12(1), 184. Table 1. View Source
- [2] Schilter, H. C., et al. (2021). The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model. British Journal of Pharmacology, 178(6), 1336-1352. View Source
